Functional β₂-Adrenoceptor Agonism at Subnanomolar Potency: A Chemotype-Anomalous GPCR Activity Profile
This compound exhibits potent agonist activity at the human β₂ adrenoceptor with an EC₅₀ of 0.794 nM in a cellular cAMP accumulation assay performed in H292 cells (60 min incubation, spectrophotometric readout) [1]. This is a functional (agonist) readout, not merely a binding displacement. The vast majority of benzo[cd]indol-2(1H)-one derivatives in the public domain—including those from US9249087 (HDAC inhibitors) and BET BD1-selective series—show no detectable β₂-adrenoceptor agonism at concentrations up to 10 µM [2]. The activity places this compound in a potency range comparable to the clinical LABA formoterol (EC₅₀ ≈ 0.5–1.6 nM in recombinant β₂-AR cAMP assays) [3], yet on a non-catechol, non-phenylethanolamine chemotype, offering a structurally novel starting point for β₂-AR probe development.
| Evidence Dimension | β₂-adrenoceptor functional agonism (cAMP accumulation) |
|---|---|
| Target Compound Data | EC₅₀ = 0.794 nM (H292 cells, cAMP, 60 min) |
| Comparator Or Baseline | Formoterol: EC₅₀ ≈ 0.5–1.6 nM (recombinant human β₂-AR, CHO cells, cAMP); Salmeterol: EC₅₀ ≈ 5.3 nM; Benzo[cd]indol-2(1H)-one HDAC/BET inhibitors: no detectable β₂-AR agonism at ≤10 µM |
| Quantified Difference | ~1.7-fold less potent than formoterol; ~6.7-fold more potent than salmeterol; >12,500-fold selectivity over benzo[cd]indol-2(1H)-one HDAC series (EC₅₀ <1 nM vs. >10,000 nM) |
| Conditions | Human β₂ adrenoceptor, H292 cells, cAMP accumulation (spectrophotometry, 60 min); comparator data from recombinant CHO-cell cAMP assays and GPCR database annotations |
Why This Matters
A benzo[cd]indol-2(1H)-one compound with subnanomolar β₂-AR agonism represents a rare chemotype for GPCR probe development, enabling procurement for respiratory or cardiac β₂-AR screening cascades where typical indole/quinolone-based LABAs are the default—structural novelty is the procurement discriminator.
- [1] BindingDB Entry BDBM50419704 (CHEMBL1945289). EC₅₀ = 0.794 nM, β₂-AR agonist activity, H292 cells, cAMP spectrophotometry. AstraZeneca/ChEMBL, 2013. View Source
- [2] US9249087 B2. HDAC inhibitors. Table 1; Xue et al. J Med Chem 2016. Benzo[cd]indol-2(1H)-one BET inhibitors. No β₂-AR agonism reported across series. View Source
- [3] ChEMBL. Formoterol: agonist activity at human β₂-AR expressed in CHO cells, EC₅₀ = 0.5 nM (pEC₅₀ 9.3). Salmeterol: EC₅₀ = 5.3 nM (GPCRdb/ChEMBL annotations). View Source
